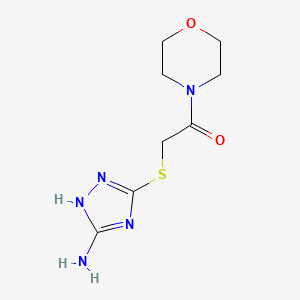![molecular formula C17H20N4O2 B2381925 2-Piperidino-N-[3-(2-Pyrazinyloxy)phenyl]acetamid CAS No. 866157-10-0](/img/structure/B2381925.png)
2-Piperidino-N-[3-(2-Pyrazinyloxy)phenyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a synthetic compound with a molecular formula of C17H20N4O2 and a molecular weight of 312.3663 . This compound is part of the piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Vorbereitungsmethoden
The synthesis of 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves several steps. One common method includes the reaction of 3-(2-pyrazinyloxy)aniline with piperidine and acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wirkmechanismus
The mechanism of action of 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide can be compared with other piperidine derivatives, such as:
- 2-piperidino-N-[3-(2-pyridinyloxy)phenyl]acetamide
- 2-piperidino-N-[3-(2-pyrimidinyloxy)phenyl]acetamide
- 2-piperidino-N-[3-(2-pyridazininyloxy)phenyl]acetamide
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties. The uniqueness of 2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide lies in its specific pyrazinyloxy group, which imparts distinct reactivity and potential biological activities .
Eigenschaften
IUPAC Name |
2-piperidin-1-yl-N-(3-pyrazin-2-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-16(13-21-9-2-1-3-10-21)20-14-5-4-6-15(11-14)23-17-12-18-7-8-19-17/h4-8,11-12H,1-3,9-10,13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZSIJLNUYSHPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=CC=C2)OC3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(trifluoromethyl)benzamide](/img/structure/B2381842.png)

![1-phenyl-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2381845.png)
![N-(2,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2381846.png)
![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2381850.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2381851.png)
![6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-1,2-dihydropyrazin-2-one](/img/structure/B2381853.png)

![3-Chloro-1-methyl-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2381855.png)
![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2381857.png)


![4-[butyl(methyl)sulfamoyl]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2381865.png)
